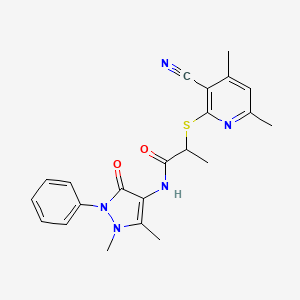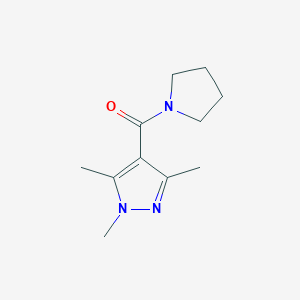
4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperidine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide involves its ability to inhibit the reuptake of dopamine in the brain. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced neurotransmission. Additionally, 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has been found to have affinity for other neurotransmitter receptors such as the serotonin and norepinephrine receptors, further enhancing its potential as a research tool.
Biochemical and Physiological Effects
4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. In addition to its dopamine reuptake inhibiting properties, 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has been found to increase the release of dopamine and other neurotransmitters such as norepinephrine and serotonin. 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has also been found to have analgesic properties, making it a potential tool for pain management research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide in lab experiments is its ability to selectively target dopamine reuptake, making it a valuable tool for studying the role of dopamine in various neurological disorders. Additionally, 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has been found to have a long half-life, allowing for prolonged effects in in vitro and in vivo experiments. However, one of the limitations of using 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is its potential for neurotoxicity, which must be carefully considered in experimental design.
Future Directions
There are several future directions for research involving 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide. One potential direction is the development of more selective dopamine reuptake inhibitors based on the structure of 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide. Additionally, further research is needed to fully understand the potential neurotoxicity of 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide and to develop strategies for mitigating this risk. Finally, 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide may have potential applications in the treatment of various neurological disorders and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine in the presence of benzyl chloride. This reaction results in the formation of 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has been used in various scientific research applications due to its unique properties. One of the most significant applications of 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is its use as a dopamine reuptake inhibitor. This property has made 4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide a valuable tool for researchers studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-14-18(15-20(27-2)21(19)28-3)23-22(25)24-11-9-17(10-12-24)13-16-7-5-4-6-8-16/h4-8,14-15,17H,9-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXSXZPQFLAMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)


![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)

![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)


![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)

![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)